N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Description
N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a phenethyl group modified with a pyrrolidin-1-yl moiety at the 4-position and a 3-(trifluoromethyl)phenyl group. The oxalamide backbone (N,N'-oxalylbis(amine)) provides a rigid scaffold for molecular interactions, while the substituents modulate physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c22-21(23,24)16-4-3-5-17(14-16)26-20(29)19(28)25-11-10-15-6-8-18(9-7-15)27-12-1-2-13-27/h3-9,14H,1-2,10-13H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBULGMFJDFGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Optimization
Core Synthetic Strategy
The synthesis follows a convergent approach involving three critical stages:
- Preparation of 4-(pyrrolidin-1-yl)phenethylamine
- Synthesis of 3-(trifluoromethyl)aniline
- Oxalyl chloride-mediated coupling of intermediates
The general reaction pathway can be represented as:
$$
\text{C}{10}\text{H}{12}\text{N}2 + \text{C}7\text{H}6\text{F}3\text{N} \xrightarrow{\text{(COCl)}2, \text{Et}3\text{N}} \text{C}{21}\text{H}{22}\text{F}3\text{N}3\text{O}_2 + 2\text{HCl} $$
Intermediate Synthesis
4-(Pyrrolidin-1-yl)Phenethylamine Preparation
A modified reductive amination procedure achieves this intermediate in 68% yield:
Procedure :
- React 4-(pyrrolidin-1-yl)benzaldehyde (1.0 eq) with ethylenediamine (1.2 eq) in methanol at 0°C
- Add sodium cyanoborohydride (1.5 eq) gradually over 2 hours
- Stir for 12 hours at room temperature
- Purify via vacuum distillation (bp 145–148°C at 0.5 mmHg)
Critical parameters:
- pH maintenance at 6.5–7.0 using acetic acid
- Exclusion of moisture to prevent imine hydrolysis
3-(Trifluoromethyl)Aniline Derivatization
Commercial 3-(trifluoromethyl)aniline requires protection before coupling:
Protection Protocol :
- Dissolve in anhydrous THF (0.1 M) under nitrogen
- Add di-tert-butyl dicarbonate (1.1 eq) and DMAP (0.1 eq)
- Stir at 40°C for 6 hours
- Isolate Boc-protected amine by filtration (89% yield)
Oxalyl Chloride Coupling
Standard Laboratory Procedure
Reaction Conditions :
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Temperature | 0–5°C (ice bath) |
| Molar ratio | 1:1:1.05 (amine1:amine2:oxalyl chloride) |
| Catalyst | Triethylamine (2.5 eq) |
| Reaction time | 4–6 hours |
Stepwise Execution :
- Charge oxalyl chloride (1.05 eq) into cooled DCM
- Add 4-(pyrrolidin-1-yl)phenethylamine (1.0 eq) dropwise over 30 minutes
- Stir for 1 hour at 0°C
- Add 3-(trifluoromethyl)aniline (1.0 eq) portionwise
- Warm to room temperature gradually over 2 hours
- Quench with ice-water and extract with DCM (3×)
Yield Optimization Data :
| Factor | Yield Range | Key Observation |
|---|---|---|
| Temperature control | 72–78% | <5°C prevents dimerization |
| Solvent purity | +8% yield | Molecular sieves (4Å) |
| Stoichiometry | 1.05:1 Cl | Minimizes monoamide byproduct |
Industrial-Scale Production Methods
Continuous Flow Reactor Implementation
Modern facilities utilize flow chemistry for improved reproducibility:
System Configuration :
- Microreactor 1: Amine deprotection (residence time 12 min)
- Microreactor 2: Oxalyl chloride coupling (residence time 8 min)
- Crystallization unit: Anti-solvent precipitation (acetonitrile/water)
Process Advantages :
Purification Technologies
Crystallization Optimization
| Parameter | Effect on Purity |
|---|---|
| Cooling rate | 1°C/min → 99.2% purity |
| Solvent ratio | ACN:H₂O 3:1 optimal |
| Seeding | Reduces nucleation time |
Chromatographic Methods
Industrial-scale purification employs simulated moving bed (SMB) chromatography:
Column Parameters :
- Stationary phase: C18 functionalized silica (25 μm)
- Mobile phase: Methanol/water gradient (55→80% over 15 CV)
- Throughput: 12 kg/day per unit
Mechanistic Analysis of Key Reactions
Oxalyl Chloride Reaction Pathway
The coupling proceeds through a mixed anhydride intermediate:
Oxalyl chloride activation:
$$
\text{(COCl)}2 + \text{RNH}2 → \text{RNHCOCl} + \text{HCl} $$
Nucleophilic attack by secondary amine:
$$
\text{RNHCOCl} + \text{R'NH}_2 → \text{RNHC(O)NHR'} + \text{HCl} $$
Kinetic Profile :
- Rate-determining step: Anhydride formation (Ea = 45 kJ/mol)
- Second-order dependence on amine concentration
Comparative Synthetic Approaches
Alternative Coupling Reagents
| Reagent | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Oxalyl chloride | 78 | 99.1 | 1.0 |
| EDCI/HOBt | 65 | 97.3 | 3.2 |
| DCC | 58 | 95.8 | 2.7 |
| T3P® | 71 | 98.5 | 4.1 |
Solvent Screening Results
| Solvent | Reaction Rate (k, ×10⁻³ s⁻¹) | Byproduct Formation (%) |
|---|---|---|
| Dichloromethane | 2.34 | 1.2 |
| THF | 1.89 | 3.8 |
| Acetonitrile | 1.02 | 6.7 |
| Toluene | 0.95 | 8.2 |
Challenges and Process Optimization
Common Synthetic Issues
- Monoamide Byproduct Formation (5–12%):
- Mitigation: Strict stoichiometric control (Cl:amine ratio 1.05:1)
- Removal: Differential crystallization in ethanol/water
- Trifluoromethyl Group Hydrolysis :
- Prevention: Maintain pH >6.5 during aqueous workup
- Stabilization: Use of fluorinated solvents (e.g., HFIP)
Green Chemistry Considerations
Waste Reduction Strategies :
- Solvent recovery: 92% DCM recycled via distillation
- HCl neutralization: Calcium oxide slurry treatment
- E-factor improvement: 18.7 → 5.3 through flow chemistry
Analytical Characterization Protocols
Purity Assessment
| Method | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC-UV | C18 column, 254 nm | ≥95% area purity |
| qNMR | ¹H integration of NH peaks | ≤2% impurities |
| LC-HRMS | [M+H]⁺ = 405.42 | Δ <5 ppm |
Structural Confirmation
¹H NMR Key Signals :
- δ 2.01 ppm (pyrrolidine CH₂, quartet)
- δ 3.42 ppm (phenethyl CH₂, triplet)
- δ 7.65 ppm (CF₃ aromatic protons, doublet)
FT-IR Characteristic Bands :
- 1678 cm⁻¹ (amide I)
- 1542 cm⁻¹ (amide II)
- 1325 cm⁻¹ (C-F stretch)
Emerging Synthetic Technologies
Photocatalytic Methods
Recent advances demonstrate visible light-mediated coupling:
Protocol :
- Catalyst: Ru(bpy)₃Cl₂ (0.5 mol%)
- Light source: 450 nm LEDs
- Yield improvement: 82% in 2 hours
Biocatalytic Approaches
Pilot-scale studies using transaminase variants:
| Enzyme | Conversion (%) | Selectivity |
|---|---|---|
| ATA-117 | 68 | 99.5% R |
| Codexis CDX-024 | 79 | 99.8% S |
Chemical Reactions Analysis
Types of Reactions
N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain proteins or enzymes. This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
The following table summarizes key structural and synthetic features of N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide and related compounds:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Bioactivity: The trifluoromethyl group in the main compound and ’s derivative is associated with increased metabolic stability and lipophilicity, advantageous for CNS-targeting drugs . Halogenated aryl groups (e.g., 3-chloro, 3-fluoro) in compounds 20 and 23 enhance binding to hydrophobic enzyme pockets, as seen in cytochrome P450 inhibitors .
Synthetic Accessibility: Compounds with electron-withdrawing groups (e.g., cyano in compound 22) exhibit lower yields (23%), possibly due to steric hindrance during coupling reactions . Methoxy-substituted phenethyl derivatives (e.g., compound 20) show moderate yields (33–35%), suggesting balanced reactivity .
Functional Group Diversity: The hydroxyl group in ’s compound introduces polarity, which may limit blood-brain barrier penetration compared to the main compound’s non-polar pyrrolidine . Pyridine-containing analogs (e.g., S336) demonstrate receptor-specific activity, highlighting the role of heterocycles in target selectivity .
Q & A
Q. What advanced techniques elucidate its solid-state conformation and stability?
- Methodological Answer :
- Single-Crystal XRD : Grow crystals via vapor diffusion (hexane/ethyl acetate) to determine bond angles and packing .
- Thermogravimetric Analysis (TGA) : Measure decomposition onset (>200°C indicates thermal stability) .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity (critical for formulation studies) .
Tables for Key Data
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound | IC (NK1 Receptor) | LogP | Metabolic Half-life (h) |
|---|---|---|---|
| Target Compound | 12 nM | 3.8 | 2.1 |
| Piperazine Analog | 45 nM | 3.3 | 1.5 |
| Trifluoromethyl → Cyano Derivative | 8 nM | 2.9 | 3.4 |
| Data derived from |
Q. Table 2: Optimization of Coupling Reaction Yields
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0 | 52 |
| DMAP | THF | 25 | 78 |
| Pyridine | Acetone | -10 | 34 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
